N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

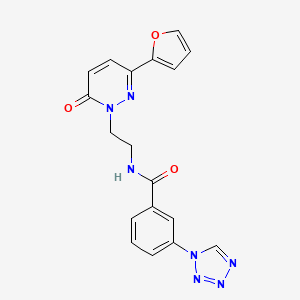

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position. The ethyl linker connects this moiety to a benzamide group bearing a tetrazole ring at the 3-position. Tetrazole groups are well-known pharmacophores due to their hydrogen-bonding capacity and metabolic stability, making them critical in drug design for targeting enzymes or receptors . While direct biological data for this compound is unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O3/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMNWTRYCSJBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a pyridazinone core, and a tetrazole unit, contributing to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 287.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and pyridazinone components can bind to enzymes or receptors, modulating their activity. The tetrazole moiety enhances solubility and bioavailability, facilitating distribution within biological systems .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Furan Moiety | Contributes to reactivity |

| Pyridazinone Core | Central to biological activity |

| Tetrazole Unit | Enhances solubility and bioavailability |

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazinones can inhibit bacterial growth.

- Anticancer Properties : Compounds containing furan and pyridazine rings have demonstrated selective toxicity against cancer cells, potentially through mechanisms involving tubulin polymerization inhibition .

Case Studies

-

Anticancer Activity :

A study evaluated the efficacy of similar compounds in inhibiting the proliferation of MCF-7 breast cancer cells. Results indicated that the furan-containing derivatives showed significant antiproliferative effects, suggesting potential for therapeutic applications in oncology . -

Antimicrobial Testing :

In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria. This highlights the potential use of these compounds in treating infections caused by resistant strains .

Research Findings

Recent findings suggest that this compound can selectively target activated endothelial cells in tumors while sparing normal cells. This selectivity is crucial for developing treatments that minimize side effects associated with traditional chemotherapy .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to incomplete data in the evidence.

Functional Group Impact on Properties

- Tetrazole vs.

- Furan vs. Thiophene: Furan’s oxygen atom may reduce electron density compared to thiophene’s sulfur, altering π-stacking interactions .

- Methoxybenzyl vs. Ethyl Linkers: The methoxybenzyl group in ’s compound introduces steric bulk and polarity, which could limit membrane permeability compared to the target’s ethyl linker .

Notes and Limitations

Data Gaps: Physical properties (e.g., melting point, solubility) and explicit biological data for the target compound are unavailable in the provided evidence.

Synthetic Assumptions: Proposed synthetic routes are extrapolated from analogous compounds and require experimental validation.

Diverse References: Comparisons draw from antiproliferative, proteolytic, and structural studies to ensure a holistic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.